IUPAC name for 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
IUPAC name for 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
An In-Depth Technical Guide to 1-Bromo-5-chloro-4-fluoro-2-iodobenzene: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene, a polysubstituted aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the systematic principles of IUPAC nomenclature that define its structure, outlines a robust synthetic methodology for its preparation, and explores its applications as a versatile building block in medicinal chemistry and organic synthesis. The strategic arrangement of four different halogens on the benzene ring imparts unique physicochemical properties and reactivity, making it a valuable scaffold for creating complex molecular architectures and novel therapeutic agents. This guide aims to serve as an expert resource, combining theoretical principles with practical, field-proven insights and detailed experimental protocols.
Introduction: The Strategic Role of Polyhalogenated Benzenes in Modern Drug Discovery
Polyhalogenated aromatic compounds are a cornerstone in the field of medicinal chemistry. The introduction of halogen atoms into a molecular scaffold can profoundly influence its pharmacological profile, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Halogens, particularly fluorine, are frequently incorporated to enhance drug-like properties by blocking sites of metabolism or modulating pKa.[1][3]
Furthermore, the distinct electronic properties and bond dissociation energies of different carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) allow for site-selective chemical modifications.[4] This differential reactivity is a powerful tool in synthetic chemistry, enabling the sequential and controlled introduction of various functional groups through cross-coupling reactions.[4][5] Molecules like 1-Bromo-5-chloro-4-fluoro-2-iodobenzene are not merely inert scaffolds; they are highly versatile intermediates designed for complex, multi-step synthetic campaigns aimed at discovering new active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth analysis of this specific tetra-halogenated benzene, from its precise chemical definition to its practical synthesis and application.
Systematic IUPAC Nomenclature: Deconstructing 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
The precise naming of a complex molecule is critical for unambiguous scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) provides a set of rules to ensure every distinct compound has a unique and systematic name. For polysubstituted benzenes, the primary rules involve assigning locants (numbers) to the substituents to achieve the lowest possible numbering set, followed by alphabetical ordering of the substituent names.[6][7]
Principles of Nomenclature for Polysubstituted Benzenes
-
Lowest Locant Set Rule : The benzene ring is numbered to assign the substituents the lowest possible set of numbers. This set is determined by comparing different numbering schemes term by term; the set with the lowest number at the first point of difference is chosen.[8]
-
Alphabetical Ordering : The substituents are listed in alphabetical order in the final name (e.g., b romo, c hloro, f luoro, i odo).[1]
-
Alphabetical Tie-Breaker : If two or more numbering schemes result in the same lowest locant set, the substituent that is cited first alphabetically is assigned the lowest number.[9] Halogens as a group do not have inherent priority over one another; only their alphabetical order matters in this context.[10][11]
Application to the Target Molecule
For the given structure, we must find the numbering scheme that yields the lowest locant set {1, 2, 4, 5}.
-
Substituents (Alphabetical Order): Bromo, Chloro, Fluoro, Iodo.
-
Analysis of Numbering: Multiple starting points on the ring can produce the locant set {1, 2, 4, 5}. To break this tie, we assign the lowest number (1) to the substituent that comes first in the alphabet, which is "Bromo".
-
Final Name Construction:
The logical workflow for this nomenclature is illustrated below.
Caption: Logical workflow for determining the IUPAC name.
Synthesis and Experimental Protocols
The synthesis of polyhalogenated benzenes often requires multi-step sequences to achieve the desired substitution pattern. A common and highly effective strategy involves the Sandmeyer reaction, which transforms an aromatic amine (aniline derivative) into an aryl halide via a diazonium salt intermediate.[14] This method is particularly useful for introducing chloro, bromo, and cyano groups. Iodination can often be achieved by treating the diazonium salt with potassium iodide, sometimes without a copper catalyst.[15]
A plausible synthetic route to 1-Bromo-5-chloro-4-fluoro-2-iodobenzene would start from a suitably substituted aniline precursor. A one-pot diazotization and iodination has been shown to be effective for similar structures, reducing byproducts and simplifying the procedure.[9]
Proposed Synthetic Workflow: Diazotization-Iodination
The diagram below outlines a general, high-level workflow for the synthesis, starting from a hypothetical aniline precursor.
Caption: General experimental workflow for synthesis.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from established procedures for Sandmeyer reactions and diazotization-iodinations.[6][9][16] Safety Precaution: Diazonium salts can be explosive when isolated and dry. These reactions should always be performed in solution at low temperatures and behind a safety shield by trained personnel.
Materials:
-
Precursor: 2-Bromo-4-chloro-5-fluoroaniline (or other appropriate isomer)
-
Sulfuric Acid (H₂SO₄, conc.)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Copper(I) Iodide (CuI, catalyst)
-
Sodium Bisulfite (NaHSO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting aniline (1.0 eq) in a mixture of water and concentrated sulfuric acid.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test (blue-black color) on starch-iodide paper.
-
-
Iodination Reaction:
-
In a separate, larger flask, prepare a solution of potassium iodide (3.0 eq) and a catalytic amount of copper(I) iodide (0.1 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite to quench any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the final product, 1-Bromo-5-chloro-4-fluoro-2-iodobenzene.
-
Physicochemical and Spectroscopic Data
The properties of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene are determined by its molecular structure and the interplay of its four halogen substituents. The following table summarizes key computed data for the compound.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | [12][13] |
| CAS Number | 1067882-65-8 | [13][17] |
| Molecular Formula | C₆H₂BrClFI | [12][17] |
| Molecular Weight | 335.34 g/mol | [12][13] |
| Exact Mass | 333.80572 Da | [12][13] |
| XLogP3 | 4.1 | [12][13] |
| Hydrogen Bond Donor Count | 0 | [12] |
| Hydrogen Bond Acceptor Count | 0 | [12] |
| Rotatable Bond Count | 0 | [12] |
Spectroscopic data (NMR, IR, MS) for this specific compound is not widely published in open literature but can be predicted. ¹H NMR would show two distinct doublets or doublet of doublets in the aromatic region. ¹³C NMR would show six distinct signals for the aromatic carbons, each coupled to adjacent fluorine atoms where applicable. Mass spectrometry would show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Applications in Research and Development
The true value of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene lies in its utility as a versatile chemical building block for constructing more complex molecules.[5]
Role in Medicinal Chemistry
Halogenated compounds are integral to drug design. Over one-third of drugs in clinical trials are halogenated.[3] The halogens in the title compound can serve several purposes:
-
Modulating Pharmacokinetics: The lipophilicity (indicated by a high XLogP3 value) can be fine-tuned to improve membrane permeability and absorption.[2]
-
Enhancing Target Binding: The heavier halogens (I, Br, Cl) can participate in "halogen bonding," a non-covalent interaction with Lewis basic sites (like carbonyl oxygens or nitrogen atoms) in a protein's active site.[7][18] This can significantly increase binding affinity and drug potency.[7]
-
Vector for Further Synthesis: Each halogen provides a potential site for modification, allowing chemists to explore the chemical space around a core fragment to optimize its interaction with a biological target.[19]
Utility in Site-Selective Organic Synthesis
The differential reactivity of the C-X bonds is key to its synthetic utility. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl >> C–F.[4] This hierarchy allows for selective, stepwise functionalization.
Caption: Reactivity hierarchy for sequential cross-coupling.
A typical synthetic strategy might involve:
-
A Suzuki or Sonogashira coupling at the most reactive C-I bond.
-
A subsequent coupling reaction at the C-Br bond under more forcing conditions.
-
A third reaction at the C-Cl bond, which often requires specialized catalysts and conditions.
-
The C-F bond is generally unreactive under these conditions and remains as a permanent substituent, valued for its ability to improve metabolic stability.[2]
Safety and Handling
Polysubstituted halogenated benzenes should be handled with care. They are generally considered irritants. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The biotransformation of halogenated benzenes can lead to potentially toxic metabolites, such as phenols and benzoquinones, which have been linked to hepatotoxicity and nephrotoxicity in related compounds.[20]
Conclusion
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is more than just a complex chemical name; it represents a highly engineered and versatile tool for advanced organic synthesis and drug discovery. Its structure is a testament to the principles of IUPAC nomenclature, while its utility is rooted in the predictable and differential reactivity of its four distinct halogen substituents. For researchers and drug development professionals, understanding the synthesis and reactivity of such polyhalogenated scaffolds is essential for the rational design and construction of the next generation of complex, biologically active molecules.
References
-
Aroche, C., et al. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. AIMS Molecular Science. Available at: [Link]
-
University of Wisconsin-La Crosse. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]
-
NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. CN106279328A.
-
Payne, J. T., et al. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Loong, J. (2018). Naming tetrahalogenated benzene. Chemistry Stack Exchange. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-iodobenzene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50999479, 1-Bromo-4-chloro-5-fluoro-2-iodobenzene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998080, 1-Bromo-5-chloro-4-fluoro-2-iodobenzene. Available at: [Link]
-
den Besten, C., et al. (1994). Biotransformation and toxicity of halogenated benzenes. Toxicology and Applied Pharmacology. Available at: [Link]
-
Scott, J. S., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]
-
AOBChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-iodobenzene. Available at: [Link]
-
Zhu, W., et al. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]
-
Simon, A., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science. Available at: [Link]
Sources
- 1. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 2. nbinno.com [nbinno.com]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-5-chloro-4-fluoro-2-iodobenzene [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 12. 1-Bromo-4-chloro-5-fluoro-2-iodobenzene | C6H2BrClFI | CID 50999479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | C6H2BrClFI | CID 50998080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. aobchem.com [aobchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
